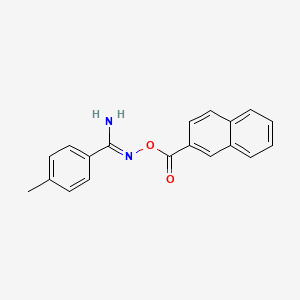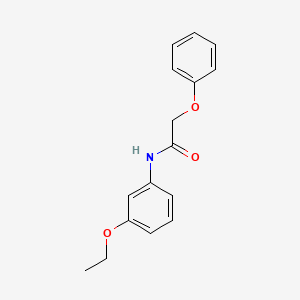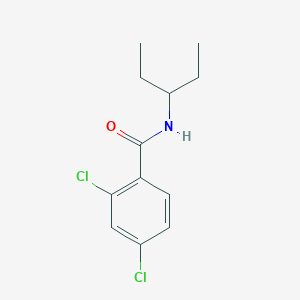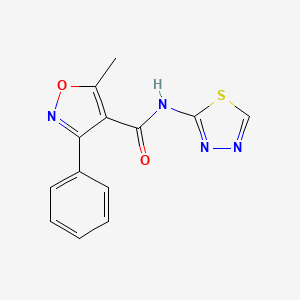
dimethyl 4-(3-chlorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4-(3-chlorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as CDP, is a chemical compound that belongs to the class of dihydropyridine derivatives. It has been widely used in scientific research due to its unique properties, including its ability to selectively bind to certain receptors in the body.
Aplicaciones Científicas De Investigación
Dimethyl 4-(3-chlorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied in scientific research due to its ability to selectively bind to certain receptors in the body. It has been shown to have potential therapeutic applications in the treatment of various diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. This compound has also been used as a tool in pharmacological research to study the function of certain receptors in the body.
Mecanismo De Acción
Dimethyl 4-(3-chlorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate acts as a calcium channel blocker, which means that it inhibits the influx of calcium ions into cells. This mechanism of action is due to its ability to selectively bind to L-type calcium channels. By blocking calcium influx, this compound can modulate various physiological processes, including cardiac function, smooth muscle contraction, and neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce blood pressure in animal models of hypertension, which suggests that it may have potential therapeutic applications in the treatment of hypertension. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders, which suggests that it may have potential therapeutic applications in the treatment of these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using dimethyl 4-(3-chlorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its selectivity for L-type calcium channels, which allows for the study of the function of these channels in various physiological processes. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to prepare solutions of the compound for use in experiments.
Direcciones Futuras
There are several future directions for the study of dimethyl 4-(3-chlorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate. One direction is the development of more efficient synthesis methods for the compound, which could lead to increased availability and lower costs. Another direction is the study of the effects of this compound on other physiological processes, such as inflammation and oxidative stress. Additionally, the development of new derivatives of this compound with improved properties could lead to the discovery of new therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
The synthesis of dimethyl 4-(3-chlorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate involves the reaction of 3-chlorobenzaldehyde with isopropylamine to form 3-chloro-N-isopropylbenzaldimine. This intermediate is then reacted with dimethyl malonate to form this compound. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
Propiedades
IUPAC Name |
dimethyl 4-(3-chlorophenyl)-1-propan-2-yl-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-11(2)20-9-14(17(21)23-3)16(15(10-20)18(22)24-4)12-6-5-7-13(19)8-12/h5-11,16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASADHMBVRWMKJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(C(=C1)C(=O)OC)C2=CC(=CC=C2)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycine](/img/structure/B5757618.png)

![2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5757640.png)
![N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5757656.png)
![1-bromo-4-[(4-nitrobenzyl)thio]benzene](/img/structure/B5757657.png)

![2-[(1-bromo-2-naphthyl)oxy]-N-cyclopentylacetamide](/img/structure/B5757665.png)

![4-{[(2-nitrophenyl)thio]amino}cyclohexanecarboxylic acid](/img/structure/B5757677.png)
![1-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5757684.png)


![1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol](/img/structure/B5757714.png)
![N-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5757717.png)
